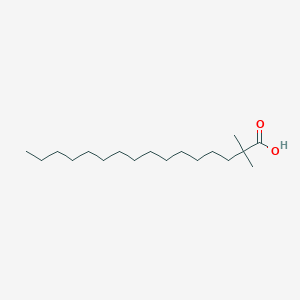
2,2-Dimethylhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C18H36O2. It is a rare and unique chemical compound that has garnered interest in various fields of scientific research due to its distinctive structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecanoic acid typically involves the alkylation of a suitable precursor, such as hexadecanoic acid, with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: the general approach involves large-scale alkylation reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethylhexadecanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound in studies of branched-chain fatty acids and their reactivity.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications due to its unique structure.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence metabolic processes by altering the structure and function of cellular membranes. Its branched structure allows it to interact uniquely with biological molecules, leading to distinct physiological effects .
Comparison with Similar Compounds
- 2,2-Dimethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diphenylbutyric acid
Comparison: 2,2-Dimethylhexadecanoic acid is unique due to its longer carbon chain and branched structure, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specialized applications where specific reactivity and interactions are required .
Properties
CAS No. |
22890-23-9 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2,2-dimethylhexadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17(19)20/h4-16H2,1-3H3,(H,19,20) |
InChI Key |
OENBKJVGVULJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















